molecular formula C7H9F3O B6194948 rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis CAS No. 2680540-52-5

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis

Cat. No.: B6194948
CAS No.: 2680540-52-5
M. Wt: 166.1
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Description

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Ethanone Group: The ethanone group is attached through a involving suitable carbonylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutyl ethanone derivatives.

Scientific Research Applications

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanol
  • rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]amine
  • rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]carboxylic acid

Uniqueness

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

2680540-52-5

Molecular Formula

C7H9F3O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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